molecular formula C15H20N2O6 B12099795 Z-Ala-Ser-OMe

Z-Ala-Ser-OMe

Cat. No.: B12099795
M. Wt: 324.33 g/mol
InChI Key: IDVXGMLTOPUJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ala-Ser-OMe: is a synthetic peptide compound composed of three amino acids: N-benzyloxycarbonyl-L-alanine, L-serine, and a methyl ester group. This compound is often used in peptide synthesis and biochemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Ser-OMe typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the sequential addition of protected amino acids. The protecting groups are removed after each coupling step to allow for the next amino acid to be added. The final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Ala-Ser-OMe can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Z-Ala-Ser-OMe exerts its effects primarily through interactions with enzymes and proteins. The compound can act as a substrate for various proteases, leading to the cleavage of the peptide bond and the release of the individual amino acids. This interaction is crucial for studying enzyme kinetics and inhibition .

Comparison with Similar Compounds

Uniqueness: Z-Ala-Ser-OMe is unique due to its specific amino acid sequence and the presence of a methyl ester group, which influences its reactivity and interactions with enzymes. This makes it a valuable tool in studying peptide chemistry and enzyme mechanisms .

Properties

IUPAC Name

methyl 3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVXGMLTOPUJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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